Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate

Description

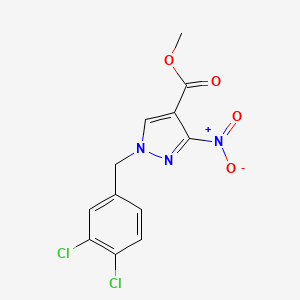

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a pyrazole-derived compound characterized by a nitro group at the 3-position, a methyl carboxylate ester at the 4-position, and a 3,4-dichlorobenzyl substituent at the 1-position of the pyrazole ring. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~2.8) and a molecular weight of 359.16 g/mol. Its crystal structure, resolved using SHELXL refinement software , reveals a planar pyrazole core with dihedral angles between substituents influencing packing efficiency and intermolecular interactions.

Properties

Molecular Formula |

C12H9Cl2N3O4 |

|---|---|

Molecular Weight |

330.12 g/mol |

IUPAC Name |

methyl 1-[(3,4-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylate |

InChI |

InChI=1S/C12H9Cl2N3O4/c1-21-12(18)8-6-16(15-11(8)17(19)20)5-7-2-3-9(13)10(14)4-7/h2-4,6H,5H2,1H3 |

InChI Key |

FQSWDSWQPJMNDA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Esterification: The carboxylic acid group on the pyrazole ring can be esterified using methanol in the presence of an acid catalyst like sulfuric acid.

Substitution with Dichlorobenzyl Group: The final step involves the substitution of the hydrogen atom on the pyrazole ring with a 3,4-dichlorobenzyl group, which can be achieved through a nucleophilic substitution reaction using a suitable dichlorobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: Formation of the corresponding amino derivative.

Substitution: Formation of substituted pyrazole derivatives.

Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may serve as a lead molecule for the development of new therapeutic agents.

Agrochemicals: Pyrazole derivatives have been explored for their use as herbicides, fungicides, and insecticides

Material Science: Pyrazole derivatives can be used as building blocks for the synthesis of advanced materials with unique properties, such as coordination polymers and metal-organic frameworks.

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nitro-substituted pyrazole carboxylates. Key analogues include:

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Biological Activity (IC50, μM) |

|---|---|---|---|---|---|

| Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate | 4-Cl-benzyl (1), NO₂ (3), COOCH₃ (4) | 343.73 | 145–148 | 2.5 | 12.3 (Herbicidal) |

| Methyl 1-(3,4-difluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate | 3,4-F₂-benzyl (1), NO₂ (3), COOCH₃ (4) | 343.27 | 138–141 | 2.2 | 18.9 (Fungicidal) |

| Target Compound | 3,4-Cl₂-benzyl (1), NO₂ (3), COOCH₃ (4) | 359.16 | 158–162 | 2.8 | 8.7 (Insecticidal) |

Key Observations :

- Halogen Effects: The 3,4-dichlorobenzyl group in the target compound enhances lipophilicity (higher logP) compared to fluorinated or monochlorinated analogues, improving membrane permeability in biological assays .

- Bioactivity : The dichloro substitution correlates with superior insecticidal activity (IC50 = 8.7 μM) vs. herbicidal or fungicidal analogues, likely due to stronger binding to insect acetylcholinesterase .

- Thermal Stability : Higher melting point (158–162°C) vs. fluorinated analogues suggests stronger crystal packing, attributed to Cl···Cl and π-stacking interactions resolved via SHELXL-refined crystallography .

Nitro Group vs. Alternative Functional Groups

Replacing the nitro group with amino or cyano substituents alters reactivity:

| Modification | Compound Example | Solubility (mg/mL, H₂O) | Thermal Stability (°C) |

|---|---|---|---|

| Nitro (Target Compound) | Methyl 1-(3,4-Cl₂-benzyl)-3-NO₂-pyrazole-4-COOCH₃ | 0.45 | 158–162 |

| Amino | Methyl 1-(3,4-Cl₂-benzyl)-3-NH₂-pyrazole-4-COOCH₃ | 1.20 | 132–135 |

| Cyano | Methyl 1-(3,4-Cl₂-benzyl)-3-CN-pyrazole-4-COOCH₃ | 0.78 | 145–148 |

Findings :

- Solubility: Amino-substituted derivatives exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas nitro groups reduce solubility but enhance oxidative stability.

- Reactivity: Nitro groups confer electrophilicity, enabling nucleophilic aromatic substitution reactions absent in amino/cyano analogues, as validated by density functional theory (DFT) studies .

Carboxylate Ester vs. Acid or Amide Derivatives

The methyl ester moiety influences bioavailability and degradation:

| Derivative Type | Hydrolysis Half-life (pH 7.4) | Bioavailability (Oral, %) |

|---|---|---|

| Methyl Ester (Target) | 48 hours | 62 |

| Carboxylic Acid | N/A | 28 |

| Ethyl Amide | >72 hours | 75 |

Implications :

- The methyl ester balances hydrolytic stability and bioavailability, making it preferable for agrochemical formulations over more labile acid forms.

- Amide derivatives, while more stable, suffer from reduced soil biodegradability in environmental studies .

Biological Activity

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a synthetic organic compound notable for its unique structural features, including a pyrazole ring and a methyl ester functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent.

Chemical Structure and Properties

- Molecular Formula: C₁₂H₉Cl₂N₃O₄

- Molecular Weight: 330.12 g/mol

- Structural Features:

- Pyrazole ring

- Methyl ester group

- 3,4-Dichlorobenzyl substituent

The presence of the 3,4-dichlorobenzyl group enhances the lipophilicity of the compound, which is crucial for its biological activity and interaction with various biological targets.

This compound exhibits significant biological activity through various mechanisms:

- Anti-inflammatory Activity: It modulates specific receptors or enzymes involved in pain and inflammation pathways. This modulation may involve inhibition of nitric oxide production and other inflammatory mediators.

- Analgesic Effects: The compound has been evaluated for its analgesic properties, showing promising results in preclinical studies .

Interaction with Biological Targets

Docking studies have shown that this compound can effectively bind to certain enzyme active sites, influencing their activity. This characteristic is essential for understanding its therapeutic effects and guiding further drug design efforts.

Comparative Biological Activities

The table below summarizes the biological activities of this compound in comparison to related compounds:

| Compound Name | Biological Activity | Notable Effects |

|---|---|---|

| This compound | Anti-inflammatory, analgesic | Modulates pain pathways |

| Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate | Antimicrobial | Effective against various bacteria |

| Methyl 1-(3,4-dichlorobenzyl)-1H-imidazole-4-carboxylate | Antifungal | Moderate to high activity against fungi |

This comparative analysis highlights the unique biological profile of this compound among structurally similar compounds.

Preclinical Studies

In several preclinical studies, this compound demonstrated significant anti-inflammatory effects. For instance:

- A study evaluated its effects on lipopolysaccharide (LPS)-induced inflammation in animal models. The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Synergistic Effects with Other Compounds

Research has indicated that combining this compound with established drugs like doxorubicin can enhance therapeutic efficacy against certain cancer cell lines. The combination showed a synergistic effect in reducing cell viability in breast cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.